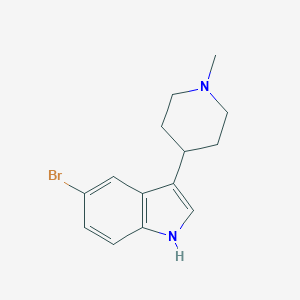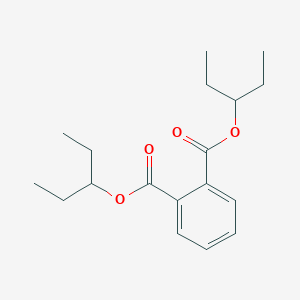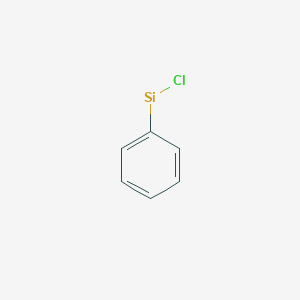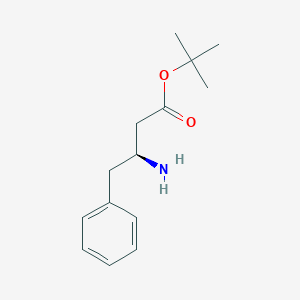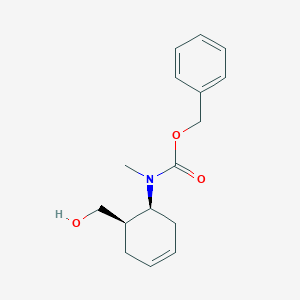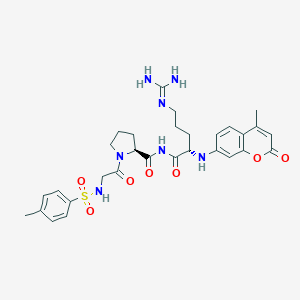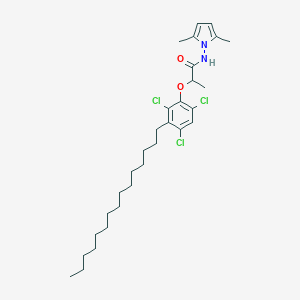
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, commonly known as DPPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPPA is a potent activator of a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.
作用機序
DPPA activates N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide by binding to the γ-subunit of the enzyme, which leads to conformational changes and allosteric activation. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
生化学的および生理学的効果
DPPA has been shown to have various biochemical and physiological effects, including the activation of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, inhibition of mTOR signaling pathway, improvement of glucose metabolism and insulin sensitivity, reduction of oxidative stress, and protection against ischemic injury.
実験室実験の利点と制限
One of the main advantages of using DPPA in lab experiments is its potency and specificity in activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. DPPA has been shown to be a more potent activator of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide than other compounds, such as AICAR and metformin. However, one of the limitations of using DPPA is its low solubility in aqueous solutions, which may affect its bioavailability and effectiveness in in vivo studies.
将来の方向性
There are several future directions for the research on DPPA. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of DPPA. Another direction is the investigation of the potential therapeutic applications of DPPA in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of novel DPPA derivatives with improved solubility and bioavailability could enhance the effectiveness of DPPA in in vivo studies.
合成法
DPPA can be synthesized using a multi-step process involving the reaction of 2,5-dimethylpyrrole with 2,4,6-trichloro-3-pentadecylphenol in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain pure DPPA.
科学的研究の応用
DPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, DPPA has been shown to inhibit the growth and proliferation of cancer cells by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, which leads to the suppression of mTOR signaling pathway. In diabetes research, DPPA has been found to improve glucose metabolism and insulin sensitivity by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. In cardiovascular research, DPPA has been shown to protect against ischemic injury by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide and reducing oxidative stress.
特性
CAS番号 |
111253-92-0 |
|---|---|
製品名 |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
分子式 |
C30H45Cl3N2O2 |
分子量 |
572 g/mol |
IUPAC名 |
N-(2,5-dimethylpyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
InChI |
InChI=1S/C30H45Cl3N2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-26(31)21-27(32)29(28(25)33)37-24(4)30(36)34-35-22(2)19-20-23(35)3/h19-21,24H,5-18H2,1-4H3,(H,34,36) |
InChIキー |
SSJJQHCVCPBZCW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
同義語 |
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pent adecylphenoxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



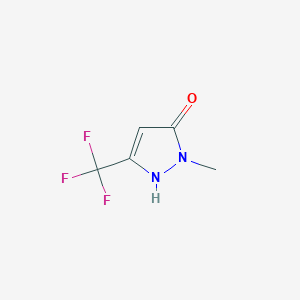
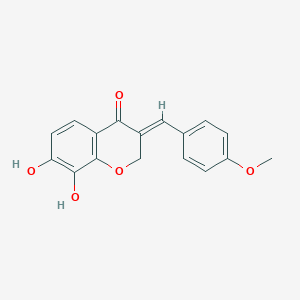
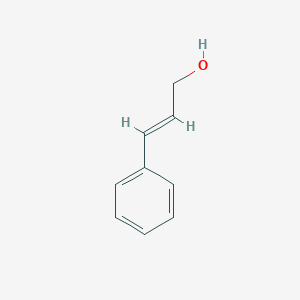
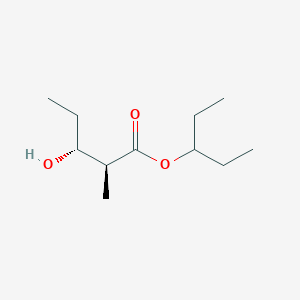
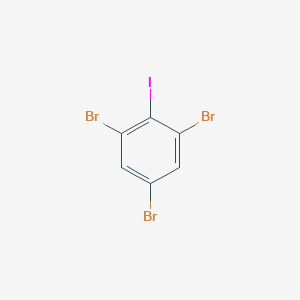
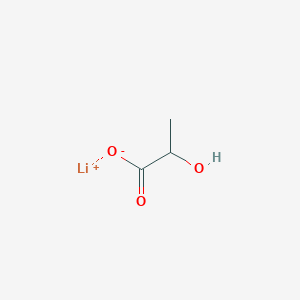
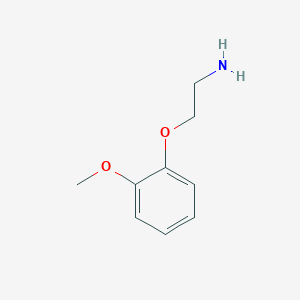
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
